molecular formula C14H11FN2O2 B4237685 N-{[(2-fluorophenyl)amino]carbonyl}benzamide

N-{[(2-fluorophenyl)amino]carbonyl}benzamide

Cat. No. B4237685
M. Wt: 258.25 g/mol
InChI Key: ZKSVWTCPXBYWPN-UHFFFAOYSA-N
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Description

N-{[(2-fluorophenyl)amino]carbonyl}benzamide, also known as ABT-888 or Veliparib, is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in DNA repair and maintenance, making them an attractive target for cancer therapy.

Mechanism of Action

N-{[(2-fluorophenyl)amino]carbonyl}benzamide inhibits PARP enzymes, which are involved in the repair of single-strand DNA breaks. When PARP enzymes are inhibited, the accumulation of single-strand DNA breaks leads to the formation of double-strand DNA breaks, which are more difficult to repair. In cancer cells with defective DNA repair mechanisms, such as those with BRCA mutations, the accumulation of double-strand DNA breaks leads to cell death.
Biochemical and Physiological Effects
N-{[(2-fluorophenyl)amino]carbonyl}benzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical and clinical studies. It has also been investigated for its potential in combination with other targeted therapies. N-{[(2-fluorophenyl)amino]carbonyl}benzamide has been shown to have low toxicity and is generally well-tolerated in patients.

Advantages and Limitations for Lab Experiments

N-{[(2-fluorophenyl)amino]carbonyl}benzamide has several advantages for use in lab experiments. It has been extensively studied and characterized, making it a reliable tool for investigating PARP inhibition. It is also commercially available and relatively inexpensive. However, N-{[(2-fluorophenyl)amino]carbonyl}benzamide has some limitations, including its specificity for PARP enzymes and its potential for off-target effects.

Future Directions

There are several future directions for the use of N-{[(2-fluorophenyl)amino]carbonyl}benzamide in cancer therapy. One area of interest is the development of combination therapies with other targeted agents. Another area of interest is the investigation of N-{[(2-fluorophenyl)amino]carbonyl}benzamide in different cancer types and in combination with different chemotherapy and radiation regimens. Additionally, further research is needed to understand the mechanisms of resistance to N-{[(2-fluorophenyl)amino]carbonyl}benzamide and to develop strategies to overcome resistance. Finally, the development of more potent and selective PARP inhibitors is an active area of research.
Conclusion
N-{[(2-fluorophenyl)amino]carbonyl}benzamide is a small molecule inhibitor of PARP enzymes that has shown promise as a cancer therapeutic agent. It has been extensively studied in preclinical and clinical settings and has been shown to enhance the efficacy of chemotherapy and radiation therapy. Its low toxicity and well-tolerated profile make it an attractive candidate for combination therapies with other targeted agents. Future research will focus on developing more potent and selective PARP inhibitors and investigating the mechanisms of resistance to N-{[(2-fluorophenyl)amino]carbonyl}benzamide.

Scientific Research Applications

N-{[(2-fluorophenyl)amino]carbonyl}benzamide has been extensively studied in preclinical and clinical settings for its potential as a cancer therapeutic agent. It has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting DNA repair mechanisms in cancer cells. N-{[(2-fluorophenyl)amino]carbonyl}benzamide has also been investigated for its potential in combination with other targeted therapies, such as PARP inhibitors and immune checkpoint inhibitors.

properties

IUPAC Name

N-[(2-fluorophenyl)carbamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O2/c15-11-8-4-5-9-12(11)16-14(19)17-13(18)10-6-2-1-3-7-10/h1-9H,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSVWTCPXBYWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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